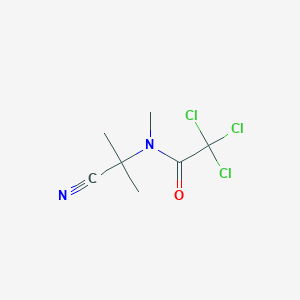![molecular formula C5H9N5O B14583420 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one CAS No. 61402-46-8](/img/structure/B14583420.png)
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction is carried out in an ice bath to control the temperature and prevent side reactions. Sodium carbonate is often used as an acid scavenger to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazines.
Scientific Research Applications
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-methylisoxazole
- 3-amino-1,2,4-triazole
- 5-aminotetrazole
Uniqueness
Compared to similar compounds, 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61402-46-8 |
|---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H9N5O/c1-3-4(11)7-5(9-8-3)10(2)6/h6H2,1-2H3,(H,7,9,11) |
InChI Key |
KIQGWRUGSKCMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)
![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)












